3-(methylthio)-6-(1H-pyrazol-1-yl)pyridazine
Description
3-(Methylthio)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a methylthio (-SMe) group and at the 6-position with a pyrazole ring. The methylthio group is electron-rich and moderately lipophilic, which may influence reactivity, solubility, and intermolecular interactions compared to other substituents.
Properties
IUPAC Name |
3-methylsulfanyl-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-13-8-4-3-7(10-11-8)12-6-2-5-9-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYGFNYDBDKHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the methylthio and pyrazolyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with diketones can form the pyridazine ring, which is then functionalized with methylthio and pyrazolyl groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrazolyl ring .
Scientific Research Applications
Research indicates that compounds similar to 3-(methylthio)-6-(1H-pyrazol-1-yl)pyridazine exhibit significant biological activities, including:
- Antimicrobial Effects : The compound has shown potential in inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Properties : Interaction studies suggest that it may inhibit enzymes involved in inflammatory pathways, which could lead to therapeutic applications for inflammatory diseases.
Versatility in Synthesis
The compound's ability to undergo various chemical reactions allows it to serve as a precursor for synthesizing other biologically active compounds. This versatility is crucial for developing new pharmaceuticals.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- Synthesis and Characterization : Researchers utilized X-ray crystallography to analyze the crystal structure, revealing insights into atomic packing and intermolecular interactions.
- Biological Evaluation : In vitro studies demonstrated the compound's effectiveness against specific bacterial strains and its potential as an anti-inflammatory agent.
These findings underscore the compound's promise in drug development and synthetic applications.
Mechanism of Action
The mechanism of action of 3-(methylthio)-6-(1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
Pyridazine derivatives with varying substituents exhibit distinct conformational and electronic properties:
Electronic and Reactivity Trends
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro substituents reduce electron density on the pyridazine ring, favoring nucleophilic aromatic substitution reactions.
- Hydrogen Bonding : The N-phenylamine derivative forms S(6) ring motifs via intramolecular H-bonding, while piperazinyl and piperidinyl analogues may participate in intermolecular interactions critical for crystal packing .
Biological Activity
3-(methylthio)-6-(1H-pyrazol-1-yl)pyridazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a pyridazine ring substituted with a methylthio group and a pyrazole moiety. Such structural characteristics are known to enhance biological activity, especially in the context of drug design. Recent synthetic methods have included microwave-assisted techniques that improve yield and reduce reaction times, showcasing the compound's versatility in medicinal chemistry .
Anti-inflammatory Properties
One of the most significant biological activities of this compound relates to its anti-inflammatory effects. In vitro studies have demonstrated that derivatives containing pyrazole and pyridazine pharmacophores can selectively inhibit cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in inflammation. For instance, compounds similar to this compound were shown to exhibit IC50 values lower than celecoxib, a well-known COX-2 inhibitor, indicating their potential as more effective anti-inflammatory agents .
Table 1: COX-2 Inhibition Activity of Related Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Celecoxib | 2.00 | COX-2 Inhibition |
| 5f | 1.50 | COX-2 Inhibition |
| 6f | 1.15 | COX-2 Inhibition |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. The mechanism involves the disruption of microtubule assembly, leading to cell cycle arrest and subsequent cell death . Compounds structurally related to this compound have shown promising results in enhancing caspase activity, which is indicative of apoptosis.
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | Concentration (μM) | Effect on Caspase Activity |
|---|---|---|---|
| 7d | MDA-MB-231 | 10 | 1.33 times increase |
| 7h | MDA-MB-231 | 10 | 1.57 times increase |
Antimicrobial Properties
The antimicrobial properties of compounds containing the pyridazine and pyrazole rings have been documented extensively. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against various pathogens, including strains resistant to conventional antibiotics . The presence of functional groups such as methylthio enhances their bioactivity by improving solubility and interaction with microbial targets.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Anti-inflammatory Effects : A study involving the evaluation of several pyrazole-pyridazine hybrids showed that certain derivatives effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, demonstrating their potential in treating inflammatory diseases .
- Anticancer Efficacy : Another investigation assessed the impact of pyrazole derivatives on tumor growth in vivo, revealing a marked reduction in tumor size when treated with compounds similar to this compound, supporting their role as potential anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-(methylthio)-6-(1H-pyrazol-1-yl)pyridazine, and how can intermediates be characterized?
- Methodology : Start with nucleophilic substitution of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine (a common precursor, as in ) using sodium thiomethoxide (NaSMe) under inert conditions. Monitor reaction progress via TLC (e.g., CHCl₃:MeOH = 95:5) and purify via column chromatography. Confirm intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For structural validation, compare crystallographic data from analogous compounds (e.g., X-ray diffraction in ).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
- Methodology : Employ a combination of ¹H/¹³C NMR to identify functional groups (e.g., pyrazole protons at δ 7.5–8.5 ppm and pyridazine ring protons at δ 6.5–7.5 ppm). Use FT-IR to detect S–Me stretching (~650 cm⁻¹). For unambiguous confirmation, X-ray crystallography is recommended, as demonstrated for related pyridazine derivatives in .
Q. How can reaction conditions be optimized to improve yields during synthesis?
- Methodology : Apply Design of Experiments (DoE) principles to screen variables (temperature, solvent polarity, catalyst loading). For example, reflux in ethanol with catalytic HCl (as in ) often enhances cyclization efficiency. Use TLC or HPLC to track byproduct formation and adjust stoichiometry (e.g., 1.2 equivalents of NaSMe) to minimize impurities.
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridazine core?
- Methodology : Introduce directing groups (e.g., methylthio at C3) to control electrophilic substitution patterns. Computational modeling (DFT) can predict reactive sites, while experimental validation via competitive reactions (e.g., bromination) identifies dominant pathways. Refer to SAR studies in pyridazine analogs ( ) for guidance.
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) and validate purity (>95% via HPLC). For example, discrepancies in CRF receptor antagonism (as in ) may arise from impurities or stereochemical variations. Use orthogonal activity assays (e.g., cAMP inhibition vs. radioligand binding) to confirm mechanisms.
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- Methodology : Utilize QSAR models (e.g., SwissADME) to estimate logP, solubility, and metabolic stability. Molecular docking (AutoDock Vina) against target proteins (e.g., CRF-1 receptors ) identifies key interactions. Validate predictions with in vitro ADME assays (e.g., microsomal stability tests).
Q. How can isomerization during synthesis be controlled or characterized?
- Methodology : Monitor reaction mixtures using chiral HPLC or capillary electrophoresis to detect enantiomers. For diastereomers, employ NOESY NMR to confirm spatial arrangements. Optimize reaction pH and temperature to favor kinetic control, as seen in triazolothiadiazine syntheses ().
Q. What experimental designs minimize variability in biological activity assessments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
